Einecs 281-631-0
Description
EINECS 281-631-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981. Compounds within the EINECS inventory are characterized by well-defined chemical structures and validated physicochemical properties, enabling their use in predictive toxicology and environmental modeling .
Properties
CAS No. |
84000-74-8 |
|---|---|
Molecular Formula |
C11H17N3O5 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dinitrophenol;methanamine |
InChI |
InChI=1S/C10H12N2O5.CH5N/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17;1-2/h4-5,13H,1-3H3;2H2,1H3 |
InChI Key |
TVZLWEAKUQLGNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O.CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves the nitration of tert-butylphenol followed by a reaction with methylamine. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups into the aromatic ring. The resulting dinitrophenol is then reacted with methylamine to form the final compound .
Chemical Reactions Analysis
2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4,6-dinitrophenol, compound with methylamine (1:1), involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Comparison of this compound with Hypothetical Analogues
Table 2: RASAR Model Coverage for EINECS Compounds
| Labeled Chemicals | Covered EINECS Compounds | Coverage Efficiency |
|---|---|---|
| 1,387 | 33,000 | 95% |
Research Findings
- Chemical Space Coverage : EINECS compounds, including 281-631-0, occupy a broad physicochemical domain, with ERGO reference substances overlapping significantly in bioavailability-related properties .
- Toxicity Prediction : RASAR models demonstrate that a small subset of labeled chemicals can predict hazards for >95% of EINECS substances, reducing reliance on animal testing .
- Structural Similarity : High similarity scores (e.g., 1.00) between EINECS compounds and analogues validate the use of computational tools for hazard extrapolation .
Q & A
Q. What critical physicochemical properties of Einecs 281-631-0 should be characterized during preliminary experimental design?
Q. How can researchers formulate a testable hypothesis about the reactivity of this compound under varying pH conditions?
Methodological Answer: Begin with a literature review to identify gaps in existing reactivity studies. Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define variables (e.g., pH range, reaction kinetics). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis, ensuring alignment with known chemical principles .
Q. What statistical methods are appropriate for analyzing baseline spectroscopic data of this compound?
Methodological Answer: Use descriptive statistics (mean, standard deviation) for spectral peak intensities. For comparative studies, apply t-tests or ANOVA to assess differences between experimental groups. Consult a statistician early to optimize sample size and minimize Type I/II errors .
Q. How should researchers design a controlled study to assess the compound’s stability under environmental stressors?
Methodological Answer: Implement a factorial design with variables like temperature, humidity, and light exposure. Use control groups for baseline comparisons and replicate experiments to account for variability. Document environmental conditions using calibrated sensors and validate results with accelerated stability testing protocols .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported thermal stability data for this compound?
Methodological Answer: Conduct differential scanning calorimetry (DSC) and TGA under identical experimental conditions to reconcile discrepancies. Perform meta-analysis of existing studies to identify confounding variables (e.g., heating rates, sample purity). Use multivariate regression to isolate factors influencing stability .
Q. How can interdisciplinary approaches enhance the study of this compound’s catalytic mechanisms?
Methodological Answer: Integrate computational chemistry (DFT simulations) with experimental kinetic studies to model reaction pathways. Validate predictions using in-situ spectroscopic techniques (e.g., NMR or FTIR). Collaborate with material scientists to correlate catalytic efficiency with structural properties .
Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer: Standardize synthetic protocols with detailed reaction parameters (e.g., stoichiometry, solvent purity). Use high-throughput automation for parallel synthesis and characterize intermediates via LC-MS. Implement open-science practices by sharing raw data and code repositories .
Q. How should researchers address ethical considerations in ecotoxicological studies involving this compound?
Methodological Answer: Follow institutional guidelines for ethical review of non-target organism exposure. Use in silico predictive models (e.g., QSAR) to minimize in vivo testing. Document compliance with the 3Rs (Replacement, Reduction, Refinement) and disclose conflicts of interest in publications .
Q. What advanced statistical models are suitable for analyzing dose-response relationships in toxicological assays?
Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC50/LC50 calculations. Use Bayesian hierarchical models to account for inter-experimental variability. Validate models with bootstrap resampling and sensitivity analysis .
Q. How can researchers optimize data management plans for long-term studies on this compound?
Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use version-controlled databases (e.g., Git-LFS) and metadata standards (ISA-Tab). Include data-sharing agreements in collaboration contracts to ensure compliance with institutional policies .
Key Methodological Frameworks Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
